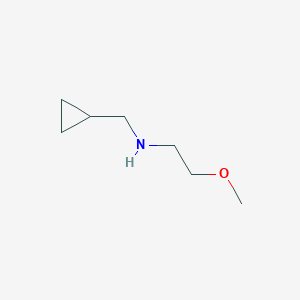

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

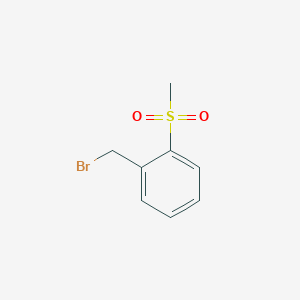

The synthesis of such a compound would likely involve the reaction of a suitable amine with a compound containing the appropriate leaving group. For example, 2-methoxy-1-ethanamine could be reacted with cyclopropylmethyl bromide in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amine and methoxy groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of amines and ethers. For example, the amine group could participate in acid-base reactions, while the ether group could undergo reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine Applications

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Drug Discovery and Development

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine: may play a significant role in the development of new pharmaceuticals. Its structure is similar to that of compounds used in the synthesis of opioid antagonists such as naloxone and naltrexone . These medications are crucial for reversing opioid overdoses and treating dependencies. The compound’s unique functional groups could be modified to enhance binding affinity or alter pharmacokinetics, providing a pathway for the creation of novel therapeutic agents.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n-substituted fluoroquinolones, have been found to exhibit higher levels of antibacterial activity .

Mode of Action

It’s worth noting that compounds with similar structures, such as fluoroquinolones, inhibit bacterial dna-gyrase, which is essential for bacterial dna replication . This inhibition disrupts the bacterial cell cycle, leading to cell death.

Biochemical Pathways

For instance, they can be synthesized through two major pathways involving an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

For instance, drugs cleared by cytochrome P450 enzymes can exhibit complex pharmacokinetic behaviors due to substrate-dependence of the reaction mechanism .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound may lead to the disruption of bacterial cell cycles, resulting in cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil properties and geo-climatic factors can affect the abundance and activity of certain enzymes, which in turn can influence the action of a compound . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-5-4-8-6-7-2-3-7/h7-8H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMOOAMCPDDKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598296 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-2-methoxy-1-ethanamine | |

CAS RN |

209334-89-4 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2-methoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)